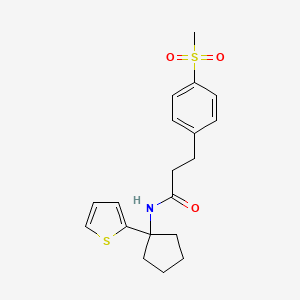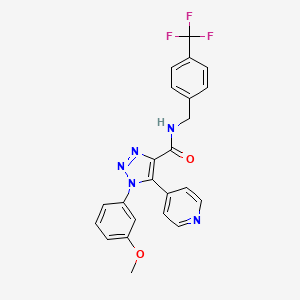
1-(3-甲氧基苯基)-5-(吡啶-4-基)-N-(4-(三氟甲基)苄基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18F3N5O2 and its molecular weight is 453.425. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对 1-(3-甲氧基苯基)-5-(吡啶-4-基)-N-(4-(三氟甲基)苄基)-1H-1,2,3-三唑-4-甲酰胺在科学研究应用中的全面分析:
抗癌活性
1-(3-甲氧基苯基)-5-(吡啶-4-基)-N-(4-(三氟甲基)苄基)-1H-1,2,3-三唑-4-甲酰胺: 作为一种潜在的抗癌药物,其结构使其能够与各种细胞靶点相互作用,抑制癌细胞增殖。 研究表明它在诱导凋亡和抑制各种癌细胞系细胞生长方面有效 .
抗菌特性
该化合物对多种细菌和真菌病原体表现出显着的抗菌活性。 其独特的化学结构会破坏微生物细胞膜并抑制必需酶,使其成为开发新型抗菌剂的有希望的候选者 .
抗炎作用
研究表明,1-(3-甲氧基苯基)-5-(吡啶-4-基)-N-(4-(三氟甲基)苄基)-1H-1,2,3-三唑-4-甲酰胺 具有抗炎特性。 它可以调节炎症细胞因子的产生并抑制参与炎症反应的关键酶,为炎症性疾病提供潜在的治疗益处 .
药物递送系统中的潜力
由于其化学稳定性和与生物膜相互作用的能力,1-(3-甲氧基苯基)-5-(吡啶-4-基)-N-(4-(三氟甲基)苄基)-1H-1,2,3-三唑-4-甲酰胺正在被探索作为药物递送系统中的一个组成部分。它可以通过提高治疗剂的生物利用度和靶向特定组织来增强治疗剂的递送和功效。
这些应用突出了该化合物在科学研究各个领域的多功能性和潜力。如果您想深入了解任何特定领域,请随时告诉我!
属性
IUPAC Name |
1-(3-methoxyphenyl)-5-pyridin-4-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-33-19-4-2-3-18(13-19)31-21(16-9-11-27-12-10-16)20(29-30-31)22(32)28-14-15-5-7-17(8-6-15)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKBDLHFBXGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

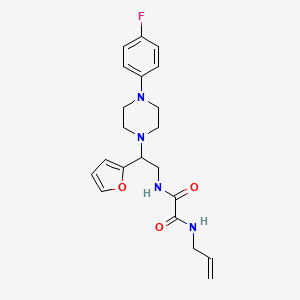
![7-fluoro-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533861.png)
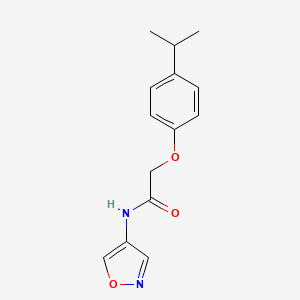
![4-chloro-N-[(2-chloro-6-methylphenyl)methyl]butanamide](/img/structure/B2533864.png)

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B2533870.png)
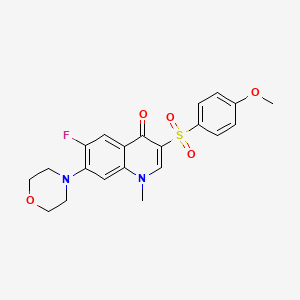

![N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2533875.png)
![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)
